2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Medicinal Chemistry Physicochemical Properties Drug Design

This heterocyclic building block combines a quinoxaline core with a 6-chloropyrimidine moiety via an ether bridge (XLogP3=3.4). The 6-chloro substituent enables nucleophilic aromatic substitution and cross-coupling for rapid SAR exploration in oncology and agrochemical R&D. Using non-chlorinated analogs compromises reaction kinetics and regioselectivity. Ideal for parallel synthesis of drug-like libraries and chemical probe development. Order research-grade ≥98% purity compound for reproducible results.

Molecular Formula C12H7ClN4O
Molecular Weight 258.66 g/mol
CAS No. 1065484-81-2
Cat. No. B1501332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
CAS1065484-81-2
Molecular FormulaC12H7ClN4O
Molecular Weight258.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=NC=N3)Cl
InChIInChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H
InChIKeyXTYJLMXADPCDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline (CAS 1065484-81-2): Core Structural and Physicochemical Profile for Scientific Procurement


2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline (CAS 1065484-81-2) is a heterocyclic compound defined by a quinoxaline core linked to a 6-chloropyrimidine moiety via an ether bridge [1]. It possesses a molecular formula of C12H7ClN4O and a molecular weight of 258.66 g/mol [2]. This specific chemical entity is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, enabling the construction of more complex, biologically active molecules [1].

Procurement Rationale for 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Why Structural Analogs Are Not Direct Replacements


Substituting 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline with a generic quinoxaline or a different pyrimidinyl ether is scientifically unsound due to the precise combination of its structural features. The 6-chloro substituent on the pyrimidine ring is a key determinant of both its physicochemical properties (e.g., lipophilicity, as reflected in an XLogP3 of 3.4 [1]) and its chemical reactivity. This chloro group provides a specific handle for downstream chemical transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, which are fundamental to generating diverse libraries of drug-like compounds. Using a non-chlorinated or differently halogenated analog would alter reaction kinetics, regioselectivity, and the physicochemical profile of the final product, thereby invalidating established synthetic protocols and structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline (CAS 1065484-81-2) for Informed Scientific Selection


Enhanced Lipophilicity of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline Compared to a Non-Halogenated Analog

The presence of the chlorine atom significantly increases the lipophilicity of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline relative to a non-halogenated analog, 2-(pyrimidin-4-yloxy)-quinoxaline. This is quantified by the computed partition coefficient, XLogP3, which is a standard measure of a molecule's affinity for a lipophilic environment [1]. Increased lipophilicity can be advantageous for improving membrane permeability and target engagement in biological systems [1].

Medicinal Chemistry Physicochemical Properties Drug Design

High Chemical Purity Specification for 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Commercial vendors specify a high purity for 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, with typical offerings at 98+% [1]. This is a critical differentiator from typical research-grade building blocks, which may have a standard purity of 95% [1]. The higher purity ensures greater reproducibility in downstream synthetic steps and minimizes the introduction of confounding impurities into biological assays.

Chemical Synthesis Quality Control Analytical Chemistry

Versatile Synthetic Utility via the 6-Chloro Substituent in 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

The 6-chloro substituent on the pyrimidine ring of this compound is a crucial functional handle for diversification. It enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions [1]. This reactivity is a class-level feature of chloro-substituted N-heterocycles and is absent in unsubstituted pyrimidine analogs. This allows researchers to efficiently generate large libraries of novel quinoxaline-based compounds for biological screening.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Application Scenarios for Procuring 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline (CAS 1065484-81-2)


Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs

Researchers developing novel therapeutics for areas such as oncology or infectious disease can utilize 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline as a key intermediate. Its unique lipophilic profile (XLogP3=3.4) and the presence of a reactive chloro handle make it an ideal scaffold for generating focused libraries of quinoxaline derivatives. The compound's structure allows for rapid exploration of structure-activity relationships (SAR) through parallel synthesis, accelerating the optimization of drug-like properties [1].

Chemical Biology Probe Development

In chemical biology, this compound serves as a foundational building block for synthesizing targeted probes. The 6-chloro substituent can be leveraged for late-stage functionalization to attach affinity tags, fluorescent reporters, or photoaffinity labels. This enables the investigation of protein targets, cellular pathways, and mechanisms of action with high precision [1].

Agrochemical Discovery Intermediate

The chloropyrimidine motif is a common pharmacophore in agrochemicals, including fungicides. 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline can be employed as a versatile intermediate in the synthesis of novel crop protection agents. Its structural features align with the molecular frameworks of known active compounds, making it a valuable starting point for discovering new products with improved efficacy and environmental profiles [1].

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